molecular formula C9H14BrN B6334179 1-Propyl-3-methylpyridinium bromide CAS No. 67021-55-0

1-Propyl-3-methylpyridinium bromide

Cat. No.: B6334179
CAS No.: 67021-55-0
M. Wt: 216.12 g/mol
InChI Key: HIACCFPBDMPFAD-UHFFFAOYSA-M
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Description

1-Propyl-3-methylpyridinium bromide is a pyridinium salt with the chemical formula C₉H₁₄BrN. It is a type of ionic liquid, which are salts that are liquid at or near room temperature. These compounds are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances. This compound is used in various scientific and industrial applications due to these properties .

Preparation Methods

The synthesis of 1-Propyl-3-methylpyridinium bromide typically involves the alkylation of 3-methylpyridine with 1-bromopropane. The reaction is carried out in an organic solvent, such as acetonitrile, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial production methods for pyridinium salts, including this compound, often involve similar synthetic routes but on a larger scale. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-Propyl-3-methylpyridinium bromide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, metathesis reactions with silver nitrate would yield 1-Propyl-3-methylpyridinium nitrate .

Scientific Research Applications

1-Propyl-3-methylpyridinium bromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Propyl-3-methylpyridinium bromide depends on its application. In antimicrobial studies, it is believed to disrupt microbial cell membranes, leading to cell death. In electrochemical applications, its high ionic conductivity facilitates the efficient transfer of ions, improving the performance of batteries and supercapacitors .

Comparison with Similar Compounds

1-Propyl-3-methylpyridinium bromide can be compared with other pyridinium salts, such as:

    1-Butyl-3-methylpyridinium bromide: Similar in structure but with a longer alkyl chain, which affects its solubility and melting point.

    1-Ethyl-3-methylpyridinium bromide: Has a shorter alkyl chain, resulting in different physical properties.

    1-Methylpyridinium bromide: Lacks the additional alkyl group, making it less hydrophobic

The uniqueness of this compound lies in its balance of hydrophobic and hydrophilic properties, making it versatile for various applications .

Properties

IUPAC Name

3-methyl-1-propylpyridin-1-ium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N.BrH/c1-3-6-10-7-4-5-9(2)8-10;/h4-5,7-8H,3,6H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIACCFPBDMPFAD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1=CC=CC(=C1)C.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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